molecular formula C21H30N2O3 B2931077 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide CAS No. 921581-90-0

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide

Cat. No.: B2931077
CAS No.: 921581-90-0
M. Wt: 358.482
InChI Key: JIZZZRHOOCDIIL-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H30N2O3 and its molecular weight is 358.482. The purity is usually 95%.
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Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-14(2)12-23-17-10-9-16(22-19(24)15-7-5-6-8-15)11-18(17)26-13-21(3,4)20(23)25/h9-11,14-15H,5-8,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZZZRHOOCDIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3CCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity by examining its structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrobenzo[b][1,4]oxazepin core and a cyclopentanecarboxamide moiety. The molecular formula is C23H30N2O5 with an average molecular weight of approximately 434.458 g/mol. The presence of an isobutyl group and dimethyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Structural Overview

ComponentDescription
Molecular FormulaC23H30N2O5
Average Molecular Weight434.458 g/mol
Core StructureTetrahydrobenzo[b][1,4]oxazepin
Functional GroupsIsobutyl, Dimethyl

Research indicates that compounds related to this compound exhibit significant biological activities primarily through their interactions with specific protein targets. Notably, derivatives of oxazepines have been studied for their potential as kinase inhibitors. Kinases play crucial roles in various cellular processes including cancer progression and inflammatory responses.

Case Studies and Research Findings

  • Kinase Inhibition Studies :
    • A study explored the inhibition of receptor-interacting protein 1 (RIP1) kinase by similar compounds. Dysregulation of RIP1 kinase is linked to inflammatory diseases and programmed cell death pathways. Inhibition may provide therapeutic benefits in conditions such as neurodegenerative diseases and cancer.
  • Structure-Activity Relationship (SAR) :
    • The structural features of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) derivatives were analyzed to understand their biological activity better. Compounds with modifications on the benzamide moiety showed varying degrees of anti-inflammatory properties and kinase inhibition potential .

Comparative Biological Activity Table

Compound NameBiological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin)Potential RIP1 inhibition
4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin)Anti-inflammatory properties
N-(5-isobutyl-3-methylbenzamide)Diverse biological activities including antimicrobial

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) suggests favorable absorption characteristics due to its lipophilic nature. However, specific data on its toxicity and safety profile remain limited.

Toxicity Studies

While detailed toxicity studies are scarce for this specific compound, related oxazepine derivatives have shown low carcinogenicity and favorable biodegradation profiles in preliminary assessments .

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